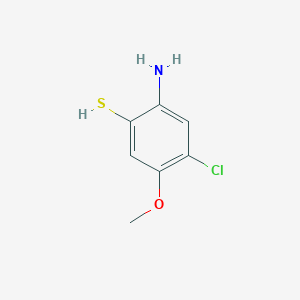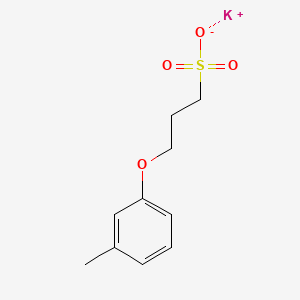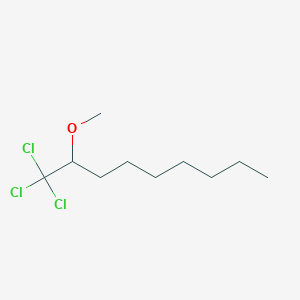
Benzene, (2-(1-methylethoxy)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (2-(1-methylethoxy)propyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-(1-methylethoxy)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-(1-methylethoxy)propyl)-, typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-(1-methylethoxy)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of benzene, (2-(1-methylethoxy)propyl)-, may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Benzene, (2-(1-methylethoxy)propyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzene, (2-(1-methylethoxy)propyl)-, yields nitro derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
Benzene, (2-(1-methylethoxy)propyl)-, has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of benzene, (2-(1-methylethoxy)propyl)-, involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged arenium ion.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
相似化合物的比较
Similar Compounds
Benzene, (1-methylethyl)-:
Benzene, (1-methylethoxy)-: This compound has a methylethoxy group directly attached to the benzene ring.
Uniqueness
Benzene, (2-(1-methylethoxy)propyl)-, is unique due to the specific positioning of the 2-(1-methylethoxy)propyl group, which influences its reactivity and properties
属性
CAS 编号 |
86837-65-2 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2-propan-2-yloxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI 键 |
DLXYCIPTVAINIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(C)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

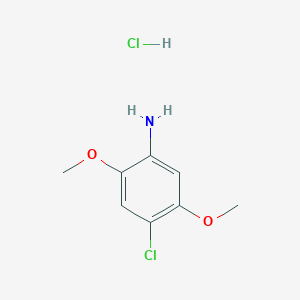


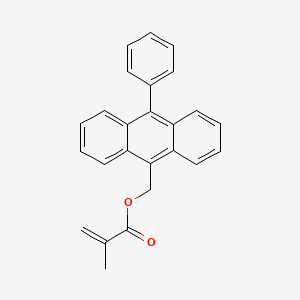

![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
